molecular formula C22H44O3Si B14276409 Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate CAS No. 141522-72-7

Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate

Cat. No.: B14276409
CAS No.: 141522-72-7
M. Wt: 384.7 g/mol
InChI Key: UVFZFVRZDMRNNR-UHFFFAOYSA-N
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Description

Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate is a chemical compound with the molecular formula C22H44O3Si It is a derivative of octadecenoic acid, where a trimethylsilyl group is attached to the oxygen atom at the 15th position, and a methyl ester group is present at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate typically involves the esterification of octadecenoic acid with methanol in the presence of an acid catalyst. The trimethylsilyl group is introduced through a silylation reaction, where a silylating agent such as trimethylsilyl chloride is used in the presence of a base like pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and silylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing silyl protecting groups.

    Biology: Studied for its potential role in lipid metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of lipid-related disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate involves its interaction with molecular targets such as enzymes involved in lipid metabolism. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry for protecting specific functional groups during multi-step synthesis .

Properties

CAS No.

141522-72-7

Molecular Formula

C22H44O3Si

Molecular Weight

384.7 g/mol

IUPAC Name

methyl 15-trimethylsilyloxyoctadec-9-enoate

InChI

InChI=1S/C22H44O3Si/c1-6-18-21(25-26(3,4)5)19-16-14-12-10-8-7-9-11-13-15-17-20-22(23)24-2/h8,10,21H,6-7,9,11-20H2,1-5H3

InChI Key

UVFZFVRZDMRNNR-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCCC=CCCCCCCCC(=O)OC)O[Si](C)(C)C

Origin of Product

United States

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